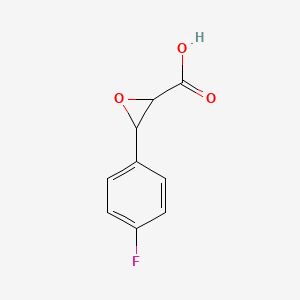

3-(4-Fluorophenyl)oxirane-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDWIJRTMYYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(O2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the epoxide ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under both acidic and basic conditions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of 3-(4-fluorophenyl)-1,2-diol.

Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (F, Cl, NO₂): Fluorine’s electronegativity increases acidity (pKa ~2.5–3.5) compared to chlorine (pKa ~3.5–4.5) . Nitro groups introduce steric hindrance and redox sensitivity .

- Electron-Donating Groups (OCH₃) : Methoxy substituents reduce electrophilicity of the epoxide ring, altering reactivity in nucleophilic additions .

Functional Group Variations in Oxirane Derivatives

Key Observations :

- Carboxylic Acid vs. Ester : Free carboxylic acids exhibit higher solubility in polar solvents (e.g., DMSO) and stronger hydrogen-bonding capacity, critical for enzyme active-site interactions .

- Heterocyclic Replacements : Thiophene or oxazole cores (e.g., 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid) reduce epoxide ring strain but may compromise target selectivity .

Pharmacological Potential Compared to Fluorinated Bioactive Compounds

Key Observations :

- Fluorophenyl-oxirane derivatives show competitive inhibition of proteases (e.g., calpain) but lack the broad-spectrum activity of triazolone-based drugs like aprepitant .

- Virtual screening identifies fluorophenyl-tetrahydropyrimidines as potent enzyme inhibitors, though in vitro validation is pending .

Biological Activity

3-(4-Fluorophenyl)oxirane-2-carboxylic acid is an epoxide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique oxirane structure and fluorinated phenyl group, may exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

The chemical structure of this compound can be represented as follows:

This compound belongs to the class of oxiranecarboxylic acids, which are known for their reactivity due to the strained three-membered ring structure of the epoxide.

Biological Activity Overview

Research has indicated that compounds with oxirane structures can interact with various biological targets. The following sections summarize key findings regarding the biological activities attributed to this compound.

Anticancer Activity

Several studies have explored the anticancer potential of epoxide-containing compounds. For instance, research on related epoxides has shown that they can induce apoptosis in cancer cells by interacting with critical signaling pathways.

- Mechanism of Action : The proposed mechanism involves the formation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro and in vivo.

- Research Findings : A study demonstrated that similar epoxide compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role for this compound in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains.

- Case Studies : In one study, derivatives with similar structures showed significant activity against Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties.

Data Table: Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Epoxide Functionality : The epoxide group is reactive and may participate in nucleophilic attack by cellular components, leading to diverse biological effects.

Q & A

Q. What are the optimal synthetic conditions for 3-(4-Fluorophenyl)oxirane-2-carboxylic acid?

The synthesis of epoxide-carboxylic acid derivatives often involves saponification of ester precursors. For example, in structurally related compounds (e.g., peptidomimetic epoxides), ethyl ester intermediates are hydrolyzed using LiOH (1:1 molar ratio to substrate) in a THF/MeOH/H₂O solvent system (typical ratios 2.5:1.5:1.5 v/v). Reaction yields (46–33%) depend on purification methods, such as recrystallization or column chromatography . Key parameters include:

- Reaction time : 4–6 hours under reflux.

- Workup : Acidification with dilute HCl to precipitate the carboxylic acid.

- Validation : Confirmation via ¹H/¹³C NMR (e.g., DMSO-d6 solvent, 400 MHz) and HPLC purity (>93%) .

Q. Which analytical techniques are critical for characterizing this compound?

Routine characterization includes:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm for fluorophenyl groups) and epoxide protons (δ 3.1–4.9 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and epoxide carbons (δ ~50–60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular ions (e.g., [M+H⁺] observed at m/z 460.1092 vs. calculated 460.1085) .

- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>90%) and retention times (e.g., 17–18 minutes) .

Q. What safety precautions are required when handling this compound?

While specific toxicity data for this compound are limited, general epoxide precautions apply:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of epoxide derivatives?

Epoxide stereochemistry (e.g., 2S,3S vs. 2R,3R) significantly impacts enzyme inhibition. For example, (2S,3S)-configured epoxides exhibit higher selectivity for cysteine proteases like calpain due to spatial alignment with catalytic residues. Activity assays (e.g., fluorogenic substrate hydrolysis) show IC₅₀ values varying by 10–100× between stereoisomers .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

Discrepancies (e.g., 46.1% vs. 33.1% yields in similar syntheses) arise from:

- Solvent Ratios : Higher THF content improves solubility but slows hydrolysis.

- Purification : Gradient elution in HPLC or preparative TLC enhances purity.

- Byproduct Analysis : LC-MS identifies side products (e.g., unhydrolyzed esters or oxidized species) .

Q. What strategies optimize regioselectivity in epoxide ring-opening reactions?

Regioselectivity in nucleophilic attacks (e.g., by amines or thiols) is controlled by:

Q. How is this compound applied in enzyme inhibition studies?

Epoxide-carboxylic acids act as irreversible protease inhibitors. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.